molecular formula C15H20N2O3S2 B12018608 Isopropyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate CAS No. 577762-90-4

Isopropyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B12018608
CAS No.: 577762-90-4
M. Wt: 340.5 g/mol
InChI Key: CYIYFVQEKRIACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate is a complex organic compound with the molecular formula C15H20N2O3S2 . It is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Isopropyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thioacetate group: This step involves the reaction of the thieno[2,3-d]pyrimidine derivative with a suitable thioacetate reagent under controlled conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Isopropyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isopropyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

Isopropyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

CAS No.

577762-90-4

Molecular Formula

C15H20N2O3S2

Molecular Weight

340.5 g/mol

IUPAC Name

propan-2-yl 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C15H20N2O3S2/c1-6-17-14(19)12-9(4)10(5)22-13(12)16-15(17)21-7-11(18)20-8(2)3/h8H,6-7H2,1-5H3

InChI Key

CYIYFVQEKRIACC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)OC(C)C)SC(=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.